![molecular formula C19H16N6O4 B3013725 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034457-47-9](/img/structure/B3013725.png)
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
- A study explored the synthesis of enaminones as precursors for various substituted pyrazoles, demonstrating their potential in generating compounds with notable antitumor and antimicrobial activities. These synthetic routes offer insights into the chemical versatility of compounds related to the specified chemical structure (Riyadh, 2011).
- Research on the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings has revealed the potential for creating diverse compounds with significant applications, suggesting the adaptability of such frameworks in developing novel chemical entities (El‐Sayed et al., 2008).
Biological Activities and Applications
- The synthesis and pharmacological evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were undertaken, highlighting significant antimicrobial activity. This suggests the potential of such compounds in therapeutic applications, particularly as antimicrobial agents (Suresh et al., 2016).
- Another study demonstrated the synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives, further emphasizing the capacity of these chemical structures to serve as bases for developing antimicrobial agents (Bektaş et al., 2010).
Development of New Compounds with Therapeutic Potential
- A focused study on the synthesis, antioxidant, and antimicrobial activities of new derivatives incorporating the 1,2,4-triazolo[4,3-a]pyridine structure revealed compounds with high activity against various microbial strains, highlighting the potential for these compounds in medicinal chemistry applications (Bassyouni et al., 2012).
- The synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with a 1,2,4-oxadiazol cycle in positions 6, 7, and 8, aimed at developing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides for pharmacological testing, further underscores the vast potential of such compounds in drug discovery and development (Karpina et al., 2019).
将来の方向性
Oxadiazoles have established their potential for a wide range of applications, including medicinal chemistry, material science, and high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This compound, with its complex structure and multiple functional groups, could be a subject of interest for future research in these areas .
作用機序
Target of Action
Compounds containing the1,3,4-oxadiazole nucleus, which is present in the given compound, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that1,3,4-oxadiazoles have become important synthons in the development of new drugs . They interact with their targets in a way that leads to their reported biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with1,3,4-oxadiazoles , it can be inferred that multiple pathways might be affected .
Result of Action
The various biological activities associated with1,3,4-oxadiazoles suggest that the compound could have multiple effects at the molecular and cellular levels .
特性
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-11-21-19(29-24-11)12-5-4-8-25-16(22-23-17(12)25)9-20-18(26)15-10-27-13-6-2-3-7-14(13)28-15/h2-8,15H,9-10H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWITSWFMCNCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

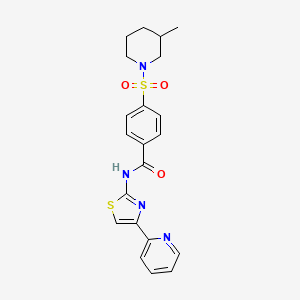
![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)
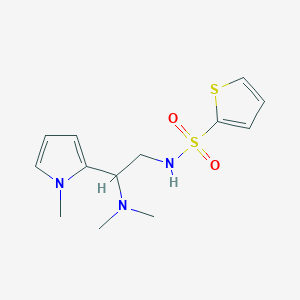

![2-({1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B3013652.png)
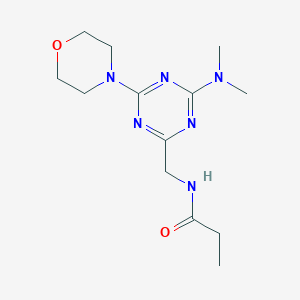
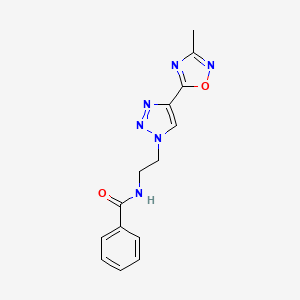
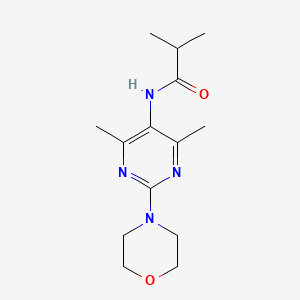
![3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3013656.png)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate](/img/structure/B3013662.png)


